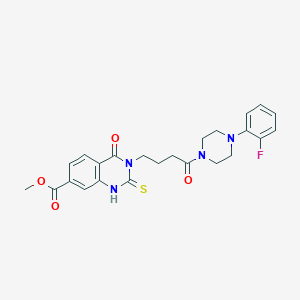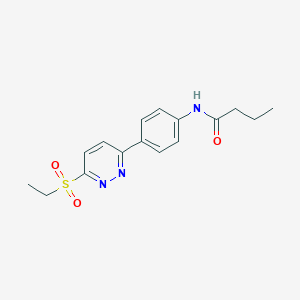![molecular formula C24H25N3O5 B11281706 Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281706.png)
Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenyl group, and an imidazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the cyclopentyl and phenyl groups, and the final esterification to form the methyl ester. Common reagents used in these reactions include cyclopentanone, phenyl isocyanate, and methyl 4-aminobenzoate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce imidazolidine derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone moiety can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate
- Methyl 4-[({[6-(3,5-dioxo-4-azatricyclo[5.2.1.0 2,6 ]dec-8-en-4-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C24H25N3O5 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
methyl 4-[[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-32-23(30)16-11-13-17(14-12-16)25-21(28)15-20-22(29)27(19-7-3-2-4-8-19)24(31)26(20)18-9-5-6-10-18/h2-4,7-8,11-14,18,20H,5-6,9-10,15H2,1H3,(H,25,28) |
Clave InChI |
ZAVCGAYDAALQJT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11281625.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11281626.png)
![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11281643.png)
![methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281651.png)
![4-ethyl-9-(2-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11281680.png)

![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11281689.png)
![(2-methoxyphenyl)[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B11281690.png)

![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281707.png)
![4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11281714.png)
![3-(4-isopropylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11281715.png)
![1-[6-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11281716.png)
![methyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281719.png)
